molecular formula C20H14N4O6S B2983728 6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 1111974-14-1

6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2983728
CAS No.: 1111974-14-1
M. Wt: 438.41
InChI Key: FFGNESXFSPIRIM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring multiple fused and substituted rings, including a quinazolinone core, a 1,3-dioxolo group, and a 1,2,4-oxadiazole moiety linked via a thioether bridge. The benzo[d][1,3]dioxol group (a methylenedioxybenzene derivative) is often associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the 1,2,4-oxadiazole ring contributes to electronic and steric properties critical for target binding .

Properties

IUPAC Name

6-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6S/c1-24-19(25)11-5-15-16(29-9-28-15)6-12(11)21-20(24)31-7-17-22-18(23-30-17)10-2-3-13-14(4-10)27-8-26-13/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNESXFSPIRIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC3=C(C=C2N=C1SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₃N₃O₅S
  • Molecular Weight : 345.34 g/mol

Structural Features

The structure consists of a quinazolinone core substituted with a benzo[d][1,3]dioxole moiety and an oxadiazole ring. The presence of sulfur in the thioether linkage enhances its biological activity by influencing the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole and oxadiazole moieties. For instance, derivatives of benzo[d][1,3]dioxole have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Mechanisms

A study investigating similar compounds reported that derivatives exhibited IC₅₀ values ranging from 1.54 µM to 4.52 µM against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines. In comparison, the standard drug doxorubicin had IC₅₀ values of 7.46 µM for HepG2, indicating that these new compounds may have superior efficacy against certain cancer types .

The anticancer mechanisms were elucidated through:

  • EGFR Inhibition : The compounds inhibited the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer.
  • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Arrest : Flow cytometry analysis showed that the compounds induced G0/G1 phase arrest.
  • Mitochondrial Pathway Modulation : The expression levels of Bax and Bcl-2 proteins were altered, indicating activation of the mitochondrial apoptosis pathway.

Antimicrobial Activity

In addition to anticancer properties, some derivatives of this compound have shown antimicrobial activity. Compounds with similar structural features have been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC₅₀ values: HepG2 (1.54 µM), HCT116 (4.52 µM)
Apoptosis InductionIncreased apoptosis via mitochondrial pathways
AntimicrobialEffective against Escherichia coli, Bacillus subtilis

Research indicates that the biological activity is primarily due to:

  • Targeting Specific Receptors : Compounds interact with key proteins involved in cancer progression.
  • Inducing Cellular Stress Responses : They activate stress response pathways leading to cell death in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quinazolinone Derivatives

Quinazolinone-based compounds are widely studied for their diverse biological activities. Below is a comparative analysis of key analogues:

Compound Name/Structure Key Structural Features Bioactivity/Application Reference
Target Compound Quinazolinone core, 1,3-dioxolo, 1,2,4-oxadiazole, thioether linkage Hypothesized antimicrobial or kinase inhibitory activity (inferred from structural analogues)
6-Methoxyquinazoline-Triazole Hybrids (e.g., compound 10a in ) Quinazolinone core, 1,3-dioxolo, triazole substituent Antibacterial activity against S. aureus and E. coli (MIC: 2–8 µg/mL)
Cephalosporin Derivatives (e.g., compounds in ) β-lactam core, thiadiazole substituent Broad-spectrum antibacterial activity
N-(Benzyl-1H-1,2,3-Triazol-5-yl) Methyl)-4-(6-Methoxybenzo[d]Thiazol-2-yl) () Benzothiazole core, triazole linkage Enzyme inhibition (e.g., carbonic anhydrase)

Key Findings from Structural Comparisons

  • Electronic vs. Geometric Similarity : The target compound shares electronic features (e.g., electron-rich aromatic systems) with quinazoline-triazole hybrids but differs geometrically due to its oxadiazole-thioether bridge. Such differences can lead to divergent target affinities despite isoelectronic characteristics .
  • Bioactivity Trends: Quinazolinones with 1,3-dioxolo groups (e.g., compound 10a) show potent antibacterial activity, suggesting the target compound may exhibit similar properties. However, substitution of the triazole with an oxadiazole-thioether group could alter solubility and membrane permeability .
  • Synthetic Accessibility : The synthesis of the target compound likely involves multi-step heterocyclic condensation, analogous to methods for 6-methoxyquinazoline derivatives (e.g., sodium dithionite-mediated cyclization, as in ) .

Research Findings and Mechanistic Insights

Structure-Activity Relationship (SAR)

  • Oxadiazole vs. Triazole : The 1,2,4-oxadiazole in the target compound may confer stronger hydrogen-bonding capacity than triazoles, influencing target selectivity (e.g., kinase vs. protease inhibition) .

Computational Predictions

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